N'-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
Description
N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxyphenyl group, a pyrimidinylsulfanyl group, and an acetohydrazide moiety, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-8-23-13-5-4-12(14(21)9-13)10-19-20-15(22)11-24-16-17-6-3-7-18-16/h2-7,9-10,21H,1,8,11H2,(H,20,22)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHDJBGEZMLDR-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves multiple steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of 2-hydroxy-4-(prop-2-en-1-yloxy)benzaldehyde with an appropriate reagent to form the desired intermediate.
Condensation reaction: The intermediate is then subjected to a condensation reaction with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but typically involve the use of catalysts or specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and pyrimidinylsulfanyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with a similar hydroxyphenyl structure but different functional groups.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
N’-[(E)-[2-Hydroxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its combination of hydroxyphenyl, pyrimidinylsulfanyl, and acetohydrazide groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
